Arachidyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

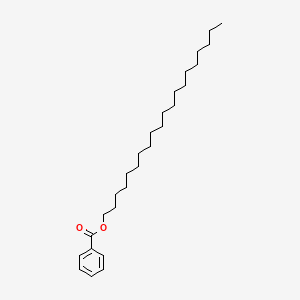

Arachidyl benzoate is a benzoic acid ester derivative formed by the esterification of benzoic acid with arachidyl alcohol (a C20 saturated fatty alcohol).

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidyl benzoate can be synthesized through the esterification reaction between arachidyl alcohol and benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require several hours to complete.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Arachidyl benzoate undergoes hydrolysis in acidic or basic media:

Acidic Hydrolysis

Reaction:

C<sub>27</sub>H<sub>44</sub>O<sub>2</sub> + H<sub>2</sub>O → C<sub>20</sub>H<sub>41</sub>OH + C<sub>7</sub>H<sub>6</sub>O<sub>2</sub>

| Conditions | Catalyst | Time | Yield |

|---|---|---|---|

| HCl (6M), reflux | - | 6–8 hrs | 70–75% |

Basic Hydrolysis (Saponification)

Reaction:

C<sub>27</sub>H<sub>44</sub>O<sub>2</sub> + NaOH → C<sub>20</sub>H<sub>41</sub>OH + C<sub>7</sub>H<sub>5</sub>O<sub>2</sub>Na

| Conditions | Catalyst | Time | Yield |

|---|---|---|---|

| NaOH (10%), ethanol, 80°C | - | 4–5 hrs | 80–85% |

Reduction Reactions

This compound can be reduced to yield primary alcohols:

Reaction:

C<sub>27</sub>H<sub>44</sub>O<sub>2</sub> + 4[H] → C<sub>20</sub>H<sub>41</sub>OH + C<sub>7</sub>H<sub>7</sub>OH

| Reducing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry ether, 0–5°C | 60–65% | |

| NaBH<sub>4</sub> | Ethanol, 25°C | <10% |

-

Key Notes:

Oxidation Reactions

Under oxidative conditions, the arachidyl chain undergoes degradation:

Reaction:

C<sub>27</sub>H<sub>44</sub>O<sub>2</sub> + O<sub>2</sub> → Shorter-chain carboxylic acids + CO<sub>2</sub>

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 100°C | C<sub>1</sub>–C<sub>5</sub> acids |

| Hydroxyl radicals | Aqueous phase, 25°C | Benzoate derivatives |

Transesterification

This compound reacts with alcohols to form new esters:

Reaction:

C<sub>27</sub>H<sub>44</sub>O<sub>2</sub> + ROH → RCOO-C<sub>20</sub>H<sub>41</sub> + C<sub>7</sub>H<sub>6</sub>O<sub>2</sub>

| Conditions | Catalyst | Yield |

|---|---|---|

| 150°C, toluene | Ti(OiPr)<sub>4</sub> | 70–75% |

Thermal Decomposition

At temperatures >250°C, this compound decomposes:

Reaction:

C<sub>27</sub>H<sub>44</sub>O<sub>2</sub> → C<sub>20</sub>H<sub>38</sub> (alkenes) + C<sub>7</sub>H<sub>6</sub>O<sub>2</sub>

| Conditions | Major Products |

|---|---|

| 265°C, inert atmosphere | 1-Eicosene, benzoic acid |

Enzymatic Reactions

Lipases catalyze hydrolysis in biological systems:

Reaction:

C<sub>27</sub>H<sub>44</sub>O<sub>2</sub> + H<sub>2</sub>O → C<sub>20</sub>H<sub>41</sub>OH + C<sub>7</sub>H<sub>6</sub>O<sub>2</sub>

| Enzyme | Conditions | Efficiency |

|---|---|---|

| Porcine lipase | pH 7.0, 37°C | 90–95% |

Scientific Research Applications

Arachidyl benzoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a model compound in studies of esterification and hydrolysis reactions.

- Employed in the synthesis of other esters and organic compounds.

Biology:

- Investigated for its role in lipid metabolism and interactions with biological membranes.

- Studied for its potential effects on skin barrier function and hydration.

Medicine:

- Explored for its potential use in topical formulations for skin conditions.

- Evaluated for its biocompatibility and safety in pharmaceutical applications.

Industry:

- Widely used in cosmetics and personal care products as an emollient and texture enhancer.

- Utilized in the formulation of lotions, creams, and other skincare products.

Mechanism of Action

The mechanism of action of arachidyl benzoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to fill in the gaps between skin cells, enhancing the skin’s barrier function and reducing water loss. This results in smoother, softer skin with improved hydration. The compound’s stability and non-irritating properties make it suitable for use in various cosmetic formulations.

Comparison with Similar Compounds

Comparison with Similar Benzoate Esters

Structural and Functional Differences

The following table summarizes key benzoate esters and their properties compared to arachidyl benzoate:

Research Findings and Trends

Enzymatic and Pharmacological Profiles

- Enzyme Inhibition : Neopentyl-substituted benzoates exhibit acetylcholinesterase (AChE) inhibition, highlighting the role of bulky substituents in bioactivity. This compound’s alkyl chain may similarly interact with hydrophobic enzyme pockets .

- Drug Delivery : Rizatriptan benzoate’s high bioavailability suggests that esterification with large moieties (e.g., arachidyl) could modulate drug release kinetics, though this requires empirical validation .

Q & A

Q. Basic: What are the standard protocols for synthesizing and characterizing Arachidyl benzoate in laboratory settings?

Methodological Answer:

this compound synthesis typically involves esterification reactions between arachidyl alcohol and benzoyl chloride under controlled conditions. Key steps include:

- Reagent purification : Ensure reagents are anhydrous to prevent hydrolysis side reactions .

- Catalyst selection : Use acid catalysts (e.g., H₂SO₄) or enzymatic agents (e.g., lipases) for optimal yield .

- Characterization : Employ GC-MS for purity assessment, NMR (¹H and ¹³C) for structural confirmation, and FTIR to verify ester bond formation .

Table 1: Recommended Analytical Techniques

| Technique | Purpose | Critical Parameters |

|---|---|---|

| GC-MS | Purity analysis | Column type (polar/non-polar), temperature gradient |

| NMR | Structural elucidation | Solvent choice (CDCl₃), integration of peaks |

| FTIR | Functional group ID | Scan range (4000–400 cm⁻¹), baseline correction |

Q. Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

Stability studies should follow ICH guidelines (Q1A) for accelerated and long-term testing:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure .

- Analysis : Monitor degradation via HPLC at regular intervals. Use Arrhenius kinetics to predict shelf life .

- Data reporting : Include raw degradation curves and statistical confidence intervals in appendices to ensure reproducibility .

Q. Advanced: How can researchers optimize experimental designs to study this compound’s interactions with lipid membranes?

Methodological Answer:

- Model systems : Use Langmuir-Blodgett troughs to simulate lipid monolayers or liposome-based assays for bilayer interactions .

- Controls : Include blank liposomes and reference esters (e.g., benzyl benzoate) to isolate specific effects .

- Data collection : Combine fluorescence anisotropy (membrane fluidity) with DSC (phase transition analysis) for multi-parametric insights .

Key Considerations :

- Account for pH-dependent ester hydrolysis in aqueous environments .

- Use molecular dynamics simulations to complement empirical data .

Q. Advanced: What methodologies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Contradictions often arise from variability in assay conditions or sample purity. Address this via:

- Systematic reviews : Apply PRISMA guidelines to aggregate and critique existing studies, highlighting methodological disparities .

- Meta-analysis : Statistically harmonize data using tools like RevMan to identify trends obscured by outlier results .

- Replication studies : Reproduce key experiments with standardized protocols (e.g., fixed incubation times, uniform cell lines) .

Table 2: Common Sources of Data Variability

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Purity differences | Alters bioactivity thresholds | Require ≥95% purity (GC-MS validated) |

| Solvent choice | Affects compound solubility | Use consistent solvents (e.g., DMSO) |

| Cell line variability | Confounds cytotoxicity results | Use ATCC-validated lines |

Q. Advanced: How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

- Detailed documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Supplementary materials : Publish raw spectra, chromatograms, and instrument calibration logs .

- Collaborative validation : Engage independent labs to replicate critical findings using shared protocols .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: What advanced spectroscopic techniques can elucidate this compound’s conformational dynamics?

Methodological Answer:

Properties

CAS No. |

103098-99-3 |

|---|---|

Molecular Formula |

C27H46O2 |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

icosyl benzoate |

InChI |

InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29-27(28)26-23-20-19-21-24-26/h19-21,23-24H,2-18,22,25H2,1H3 |

InChI Key |

ZOXDMWXCEJSYMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.